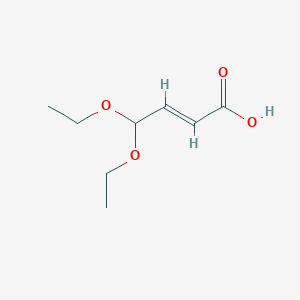
4,4-Diethoxybut-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethoxybut-2-enoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: 4,4-Diethoxybut-2-enoic acid can be synthesized through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives under microwave-assisted conditions. This method provides the desired product in moderate to excellent yields, depending on the nature of the methyl ketone substituent . Another method involves the reaction of dimethoxy acetaldehyde with triethyl phosphonoacetate in the presence of potassium carbonate and tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4,4-Diethoxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4,4-Diethoxybut-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its use in developing pharmaceuticals with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4,4-Diethoxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxy groups and the conjugated double bond play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways can vary depending on the specific application and derivative used.
類似化合物との比較
4,4-Dimethoxybut-2-enoic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
4-Oxobut-2-enoic acid: Lacks the ethoxy groups and has different reactivity and applications.
Uniqueness: 4,4-Diethoxybut-2-enoic acid is unique due to the presence of ethoxy groups, which influence its chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
特性
分子式 |
C8H14O4 |
|---|---|
分子量 |
174.19 g/mol |
IUPAC名 |
(E)-4,4-diethoxybut-2-enoic acid |
InChI |
InChI=1S/C8H14O4/c1-3-11-8(12-4-2)6-5-7(9)10/h5-6,8H,3-4H2,1-2H3,(H,9,10)/b6-5+ |
InChIキー |
XNKRDHJUWKSZKA-AATRIKPKSA-N |
異性体SMILES |
CCOC(/C=C/C(=O)O)OCC |
正規SMILES |
CCOC(C=CC(=O)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


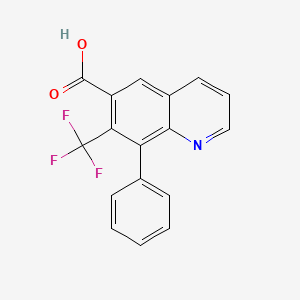
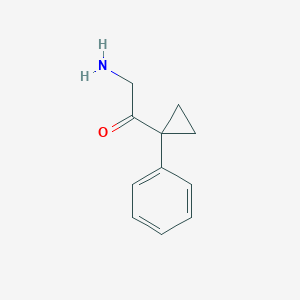
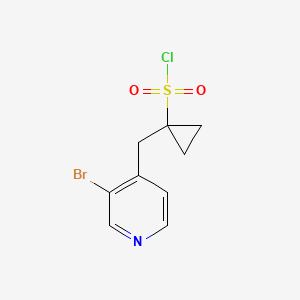
![1-[(2-Methoxy-3-pyridinyl)methyl]cyclopropanamine](/img/structure/B13534084.png)
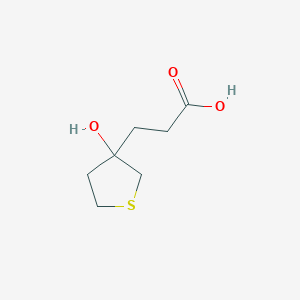
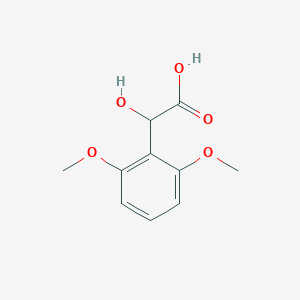
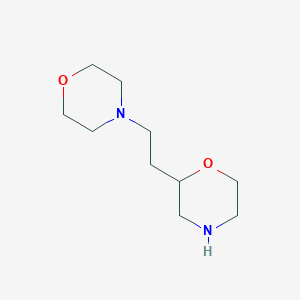
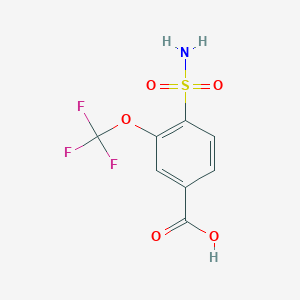


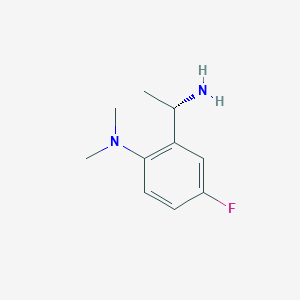
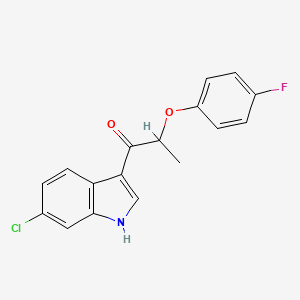
![5-[2-(benzyloxy)phenyl]-1H-pyrazol-3-amine](/img/structure/B13534141.png)

